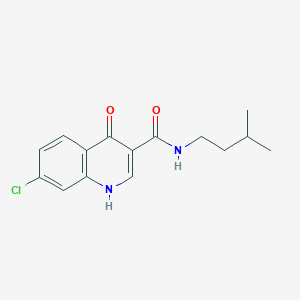

7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14754964

Molecular Formula: C15H17ClN2O2

Molecular Weight: 292.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17ClN2O2 |

|---|---|

| Molecular Weight | 292.76 g/mol |

| IUPAC Name | 7-chloro-N-(3-methylbutyl)-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C15H17ClN2O2/c1-9(2)5-6-17-15(20)12-8-18-13-7-10(16)3-4-11(13)14(12)19/h3-4,7-9H,5-6H2,1-2H3,(H,17,20)(H,18,19) |

| Standard InChI Key | IDSOGCHXXLKMMB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 3, 4, and 7. Key structural elements include:

-

Quinoline core: A bicyclic system comprising a benzene ring fused to a pyridone ring (4-oxo-1,4-dihydroquinoline).

-

Chlorine substituent: A chlorine atom at position 7, which enhances electronic stability and influences intermolecular interactions .

-

Carboxamide group: A tertiary amide at position 3, with a 3-methylbutyl (isopentyl) chain as the N-substituent. This alkyl group introduces steric bulk and modulates lipophilicity .

Table 1: Comparative Molecular Properties of Related Quinoline Derivatives

The molecular weight of 313.78 g/mol suggests moderate bioavailability, while the LogP (estimated via analog data) likely falls between 2.5–3.5, indicating balanced hydrophobicity .

Spectroscopic Characterization

Although experimental spectra for this specific compound are unavailable, analogous quinoline-3-carboxamides exhibit:

-

UV-Vis absorption: λ<sub>max</sub> ≈ 260–280 nm due to π→π* transitions in the conjugated quinoline system .

-

<sup>1</sup>H NMR: Distinct signals for the isopentyl chain (δ 0.9–1.7 ppm for methyl/methylene groups) and pyridone NH (δ 10–12 ppm) .

-

IR spectroscopy: Stretching vibrations at ~1650 cm<sup>−1</sup> (amide C=O) and ~3200 cm<sup>−1</sup> (N-H) .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of 7-chloro-N-(3-methylbutyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide likely follows a multi-step sequence:

-

Quinoline core formation: Cyclization of aniline derivatives with β-keto esters under acidic conditions to yield 4-hydroxyquinoline-3-carboxylates .

-

Chlorination: Electrophilic aromatic substitution at position 7 using Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> .

-

Ester hydrolysis: Conversion of the ethyl ester (e.g., ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate ) to the carboxylic acid using NaOH/H<sub>2</sub>O.

-

Amide coupling: Reaction with 3-methylbutylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Table 2: Key Intermediates and Their Roles

| Intermediate | Role | Reference |

|---|---|---|

| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | Carboxylic acid precursor | |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Ester-protected intermediate |

Structure-Activity Relationships (SARs)

Studies on analogous 4-oxo-1,4-dihydroquinoline-3-carboxamides reveal critical SAR trends:

-

N-Alkyl substituents: Bulkier groups (e.g., 3-methylbutyl) enhance membrane permeability but may reduce aqueous solubility .

-

Position 7 substituents: Chlorine improves metabolic stability by resisting oxidative degradation .

-

Pyridone ring: The 4-oxo group is essential for hydrogen bonding with biological targets .

Applications and Future Directions

Pharmaceutical Development

The compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:

Material Science

Quinoline carboxamides have been explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume